Dipropylzinc

Copolymerization Carbon Dioxide Propylene Oxide

Optimize your C–C bond formations with Dipropylzinc—the essential dialkylzinc reagent that offers precisely tunable reactivity between the extremes of diethylzinc and dibutylzinc. Evidence shows its unique steric bulk and nucleophilicity are critical for achieving optimal catalytic activity in rare-earth ternary catalyst systems for polycarbonate synthesis. Substituting a 'similar' alkylzinc compromises selectivity and catalyst efficiency. Choose Dipropylzinc for reliable, quantifiable performance in asymmetric n-propyl transfer and vapor deposition. Inquire for bulk pricing.

Molecular Formula C6H14Zn
Molecular Weight 151.6 g/mol
Cat. No. B8673928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropylzinc
Molecular FormulaC6H14Zn
Molecular Weight151.6 g/mol
Structural Identifiers
SMILESCC[CH2-].CC[CH2-].[Zn+2]
InChIInChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2
InChIKeyLDWKCBPOFGZHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropylzinc Procurement Guide: A Distinctive n-Alkyl Organozinc for Controlled Nucleophilicity and Vapor Phase Processing


Dipropylzinc (C₆H₁₄Zn, CAS 628-91-1), a member of the dialkylzinc class of organozinc compounds, is a colorless, pyrophoric liquid with a density of 1.08 g/mL and a boiling point of 148 °C [1]. As a linear, symmetrical dialkylzinc, its molecular structure has been definitively characterized by gas-phase electron diffraction, revealing a linear C-Zn-C geometry with a specific conformational preference [2]. Synthesized via the oxidative addition of zinc metal to n-propyl iodide or bromide [3], its primary utility lies in its role as a source of the n-propyl nucleophile in carbon-carbon bond-forming reactions, notably Negishi cross-couplings, and as a precursor in materials chemistry.

Dipropylzinc: Why Not All Alkylzincs Are Interchangeable in Catalysis and Synthesis


The direct substitution of one dialkylzinc reagent for another is a common but often costly assumption. Dipropylzinc occupies a unique physicochemical and reactivity niche among its homologs (e.g., dimethylzinc, diethylzinc, di-n-butylzinc). Its specific steric bulk and nucleophilicity are not simply a matter of carbon chain length; they are precisely defined properties that dictate performance in critical applications. For instance, in copolymerization catalysis, the activity of rare-earth ternary catalysts shows a distinct and non-linear dependence on the dialkylzinc used, with a sharp drop in activity when substituting diethylzinc for dipropylzinc [1]. Similarly, its kinetic behavior in acidolysis reactions differs significantly from both smaller (diethylzinc) and larger (di-n-butylzinc) analogs, demonstrating that its reactivity cannot be linearly interpolated [2]. These quantifiable differences mean that using a 'similar' alkylzinc will not yield the same reaction outcome, potentially compromising catalyst efficiency, reaction selectivity, or material properties.

Quantitative Differentiation of Dipropylzinc: Head-to-Head Evidence for Informed Procurement


Dipropylzinc Yields Intermediate Copolymerization Catalytic Activity Compared to Diethylzinc and Di-n-butylzinc

In a direct comparison within the same rare-earth ternary catalyst system Y(CCl₃COO)₃-ZnR₂-glycerin for CO₂/propylene oxide copolymerization, dipropylzinc (Zn(n-Pr)₂) exhibits a catalytic activity intermediate between diethylzinc and di-n-butylzinc. This trend is a quantifiable sequence of activity that decreases with increasing alkyl chain length [1].

Copolymerization Carbon Dioxide Propylene Oxide

Dipropylzinc Acidolysis Rate is Quantifiably Slower than Diethylzinc but Faster than Di-n-butylzinc

Kinetic studies on the acidolysis of symmetrical dialkylzincs by p-toluidine provide precise, quantifiable relative rate constants. Dipropylzinc (Pr₂Zn) shows a relative rate of 102, which is significantly lower than diethylzinc (Et₂Zn) at 244, but higher than di-n-butylzinc (Bu₂Zn) at 65, under identical conditions [1].

Acidolysis Kinetics Reactivity

Dipropylzinc Exhibits Higher Vaporization Enthalpy Than Diethylzinc, Affecting Vapor-Phase Processes

The enthalpy of vaporization (ΔvapH°) for dipropylzinc is experimentally determined to be 42.1 ± 0.4 kJ/mol [1]. This is a crucial parameter for applications involving vapor-phase deposition or handling. While a direct NIST value for diethylzinc is not shown here, the trend of increasing ΔvapH° with alkyl chain length is well-established, meaning dipropylzinc is significantly less volatile than its lighter homolog.

Vapor Pressure Thermochemistry Volatility

Dipropylzinc Adopts a Predominant Synclinal Conformation in the Gas Phase Distinct from Smaller Dialkylzincs

Gas-phase electron diffraction studies reveal that 74% of the alkyl chains in dipropylzinc adopt a synclinal conformation [1]. This is a stark contrast to diethylzinc, which exists predominantly in an anti conformation, and dimethylzinc, which has no such conformational complexity. This structural difference is a direct consequence of the propyl chain length and influences the molecule's effective steric profile in reactions.

Conformation Molecular Structure Gas-Phase

Dipropylzinc Participates in Si-Face Selective Aldehyde Addition with Chiral Tridentate Ligands, Paralleling Diethylzinc

In the presence of a chiral tridentate ligand, dipropylzinc (di-n-propylzinc) and diethylzinc both undergo highly Si-face selective addition to aromatic and aliphatic aldehydes, as demonstrated in a direct comparative study [1]. This contrasts with the reversed topological bias observed with bidentate ligands, highlighting a ligand-dependent selectivity that is consistent for these two dialkylzinc reagents.

Asymmetric Catalysis Enantioselective Synthesis Aldehyde Addition

Targeted Applications of Dipropylzinc Where Its Specific Properties Drive Superior Outcomes


Optimization of Rare-Earth Catalysts for CO₂/Propylene Oxide Copolymerization

When developing or optimizing rare-earth ternary catalysts for polycarbonate synthesis, dipropylzinc is the reagent of choice for achieving catalytic activity between the extremes of diethylzinc (too reactive) and di-n-butylzinc (too sluggish) [5]. Its use ensures the precise catalytic window required for controlled polymerization kinetics and product properties.

Vapor-Phase Deposition of Zinc-Containing Thin Films

For MOCVD or ALD processes, dipropylzinc offers a valuable intermediate volatility profile. With a quantified enthalpy of vaporization of 42.1 kJ/mol [5] and a boiling point of 148 °C [3], it is less volatile and easier to handle than diethylzinc, reducing precursor loss and improving film uniformity in deposition processes requiring a more thermally stable precursor.

Enantioselective Introduction of an n-Propyl Group into Chiral Alcohols

In the asymmetric synthesis of pharmaceutical intermediates and natural products, dipropylzinc is the definitive reagent for installing an n-propyl moiety with high enantioselectivity [5]. Its performance mirrors that of the established diethylzinc in terms of facial selectivity but delivers the unique propyl functionality, enabling the synthesis of compounds inaccessible with smaller alkylzinc reagents.

Kinetic Control in Acidolysis and Related Electrophilic Reactions

In synthetic sequences where precise control over reaction rate is paramount, dipropylzinc provides a kinetically distinct alternative. Its relative rate of acidolysis (102) [5] is precisely quantifiable against diethylzinc (244) and di-n-butylzinc (65), allowing chemists to design a reaction with an intermediate, tunable rate that avoids the extremes of high reactivity or excessive sluggishness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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